molecular formula C23H26N2O2 B11347952 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B11347952
M. Wt: 362.5 g/mol
InChI Key: GFLDORBBYKGVCD-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a quinoline moiety, and a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Quinoline Derivative Synthesis: The next step involves the synthesis of the 2-methylquinoline derivative through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate reaction conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or quinoline moieties, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or quinoline derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
  • 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid
  • 2-[5-methyl-2-(propan-2-yl)phenoxy]benzonitrile

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide is unique due to its combination of a phenoxy group, a quinoline moiety, and a propanamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C23H26N2O2/c1-14(2)19-12-9-15(3)13-21(19)27-17(5)23(26)25-20-8-6-7-18-11-10-16(4)24-22(18)20/h6-14,17H,1-5H3,(H,25,26)

InChI Key

GFLDORBBYKGVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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